



Application Notes and Protocols for NHPI-PEG3-C2-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	NHPI-PEG3-C2-NHS ester	
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Introduction

NHPI-PEG3-C2-NHS ester is a chemical compound primarily utilized as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs). Its structure comprises three key components: an N-Hydroxyphthalimide (NHPI) group, a three-unit polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. While the NHS ester provides a reactive group for conjugation to primary amines on biomolecules, the PEG spacer enhances solubility and reduces aggregation. The NHPI moiety's potential intrinsic fluorescence has been a subject of interest, although its primary documented application is not as a fluorescent label.

These application notes provide a comprehensive overview of the methodologies for utilizing **NHPI-PEG3-C2-NHS ester** in bioconjugation, with a focus on the protocols for labeling proteins and calculating the degree of labeling.

Data Presentation

Due to the limited availability of specific quantitative data on the fluorescent properties of NHPI-PEG3-C2-conjugates in publicly accessible literature, a detailed table of photophysical properties cannot be provided at this time. Researchers are advised to experimentally determine the excitation and emission maxima, quantum yield, and extinction coefficient for their specific conjugate.



However, for the crucial aspect of bioconjugation, the following table outlines the key chemical and physical properties of the **NHPI-PEG3-C2-NHS** ester linker itself.

Property	Value	Reference
Molecular Formula	C21H24N2O10	[1]
Molecular Weight	464.43 g/mol	[1]
Purity	>90%	[1]
CAS Number	2101206-14-6	[1]
Storage	Store at -20°C with desiccant	[2]
Reactivity	Reacts with primary amines	[2][3]

Experimental Protocols Protein Labeling with NHPI-PEG3-C2-NHS Ester

This protocol provides a general procedure for labeling proteins, such as antibodies, with **NHPI-PEG3-C2-NHS ester**. Optimization may be required for specific proteins and desired degrees of labeling.

Materials:

- Protein (e.g., IgG antibody) in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS)
- NHPI-PEG3-C2-NHS ester
- Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
- Conjugation Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5[3][4]
- Quenching Buffer: 1 M Tris-HCl, pH 8.0
- Purification column (e.g., size-exclusion chromatography)
- Spectrophotometer



Procedure:

- Protein Preparation:
 - Ensure the protein solution is free of amine-containing buffers (e.g., Tris) and stabilizers
 (e.g., BSA). If necessary, perform buffer exchange into the Conjugation Buffer.
 - Adjust the protein concentration to 1-10 mg/mL in Conjugation Buffer.[3]
- Reagent Preparation:
 - Allow the vial of NHPI-PEG3-C2-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.
 - Immediately before use, dissolve the required amount of NHPI-PEG3-C2-NHS ester in anhydrous DMSO or DMF to a stock concentration of 1-10 mg/mL. Vortex to ensure complete dissolution. Do not store the reconstituted reagent.
- Labeling Reaction:
 - Calculate the required volume of the NHPI-PEG3-C2-NHS ester stock solution to achieve the desired molar excess. A molar excess of 8-20 fold is a common starting point for optimization.[3]
 - Add the calculated volume of the NHS ester stock solution to the protein solution while gently vortexing.
 - Incubate the reaction mixture for 1-4 hours at room temperature or overnight on ice,
 protected from light.[4]
- Quenching the Reaction:
 - Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
 - Incubate for 30 minutes at room temperature to quench any unreacted NHS ester.
- Purification of the Conjugate:



- Remove unreacted NHPI-PEG3-C2-NHS ester and byproducts by size-exclusion chromatography (e.g., a desalting column) equilibrated with PBS or another suitable storage buffer.
- Collect the fractions containing the labeled protein.

Determination of the Degree of Labeling (DOL)

The Degree of Labeling (DOL), which is the average number of linker molecules conjugated per protein molecule, can be determined using UV-Vis spectrophotometry.

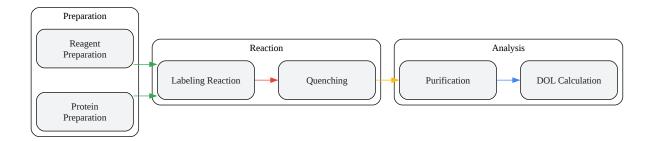
Procedure:

- Measure Absorbance:
 - Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the maximum absorbance wavelength of the NHPI moiety (A_max). Note: The specific A_max for the NHPI-PEG3-C2 conjugate needs to be experimentally determined.
 - Use a spectrophotometer with a 1 cm pathlength cuvette.
- Calculate the Concentration of the Protein and the Linker:
 - The concentration of the protein can be calculated using the Beer-Lambert law, correcting for the absorbance of the NHPI moiety at 280 nm.
 - Protein Concentration (M) = [A280 (A max × CF)] / ε protein
 - A280: Absorbance of the conjugate at 280 nm.
 - A_max: Absorbance of the conjugate at the λmax of the NHPI moiety.
 - CF: Correction Factor = (ε_NHPI at 280 nm) / (ε_NHPI at λmax). This needs to be determined experimentally.
 - ϵ _protein: Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, $\epsilon \approx 210,000 \text{ M}^{-1}\text{cm}^{-1}$).



- The concentration of the conjugated linker can be calculated as:
 - Linker Concentration (M) = A max / ε NHPI
 - ε_NHPI: Molar extinction coefficient of the NHPI-PEG3-C2 moiety at its λmax. This
 needs to be determined experimentally.
- Calculate the DOL:
 - DOL = Linker Concentration (M) / Protein Concentration (M)

Visualizations



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Caption: Experimental workflow for protein labeling with NHPI-PEG3-C2-NHS ester.

Caption: Reaction of NHPI-PEG3-C2-NHS ester with a primary amine on a protein.

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